MK-8745 -

MK-8745

Catalog Number: EVT-287654
CAS Number:
Molecular Formula: C20H19ClFN5OS
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-8745, also known as MK8745, is a potent and selective small-molecule inhibitor of Aurora kinase A (AURKA). [, , , , ] It is classified as a kinase inhibitor and serves as a valuable tool in scientific research for exploring the functions of AURKA in various cellular processes, particularly those related to cell division and cancer. [, , , , , , , ]

Future Directions
  • Developing more potent and selective AURKA inhibitors: While MK-8745 is a valuable tool, developing next-generation inhibitors with enhanced potency and selectivity for AURKA could further improve its efficacy and minimize potential off-target effects. []
Synthesis Analysis

The synthesis of MK-8745 involves multiple steps, beginning with the preparation of intermediate compounds. The compound is synthesized through a series of reactions that include the formation of key functional groups and the construction of its complex molecular framework. Specific methodologies utilized in the synthesis include:

  1. Intermediate Preparation: The initial steps involve synthesizing various intermediates that are essential for constructing the final compound.
  2. Reactions and Conditions: The synthesis typically requires controlled reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
  3. Solubility: MK-8745 exhibits significant solubility in dimethyl sulfoxide, with concentrations exceeding 21.6 mg/mL .

The precise reaction pathways and conditions are critical for optimizing the synthesis, although detailed proprietary methods may not be publicly available.

Molecular Structure Analysis

MK-8745 has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₄H₁₅ClF₂N₄OS
  • Molecular Weight: Approximately 350.82 g/mol
  • Structural Components: The structure includes a thiazole moiety linked to a piperazine ring, which contributes to its selectivity for Aurora A kinase.

The compound's molecular structure allows it to effectively bind to the active site of Aurora A kinase, inhibiting its activity . The spatial arrangement of atoms within MK-8745 is crucial for its interaction with target proteins.

Chemical Reactions Analysis

MK-8745 undergoes several chemical reactions primarily involving its interaction with cellular proteins:

  1. Cell Cycle Arrest: In non-Hodgkin lymphoma cell lines, MK-8745 induces cell cycle arrest at the G2/M phase when applied at a concentration of 1 micromolar. This leads to an accumulation of tetraploid DNA followed by apoptotic cell death .
  2. Apoptosis Induction: The compound has been shown to induce apoptotic cell death in both p53-positive and p53-negative cell lines, highlighting its effectiveness across different genetic backgrounds .
  3. Selectivity: MK-8745 shows a strong preference for inhibiting Aurora A kinase over Aurora B kinase, with an inhibitory concentration (IC50) of 0.6 nanomolar for Aurora A compared to 280 nanomolar for Aurora B .

These reactions underscore the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of MK-8745 involves:

  1. Target Interaction: MK-8745 selectively binds to Aurora A kinase, inhibiting its enzymatic activity.
  2. Cellular Impact: This inhibition disrupts normal mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
  3. Biochemical Pathways: The compound's action affects various biochemical pathways associated with cell division and survival, particularly influencing mitotic progression and apoptosis pathways .

In laboratory settings, treatment with MK-8745 results in significant alterations in cellular behavior, particularly in cancerous cells.

Physical and Chemical Properties Analysis

MK-8745 possesses several notable physical and chemical properties:

Understanding these properties is essential for optimizing its use in laboratory and clinical settings .

Applications

MK-8745 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: It is primarily investigated as an anticancer agent due to its ability to inhibit tumor growth across various cancer types, particularly those with aberrant Aurora A expression.
  2. Preclinical Studies: Extensive preclinical studies have demonstrated its efficacy against human cancer cell lines and xenograft models in mice .
  3. Research Tool: Beyond therapeutic applications, MK-8745 serves as a valuable tool for studying the role of Aurora A kinase in cellular processes and cancer biology.
Introduction to Aurora Kinase Inhibitors in Oncology

Aurora Kinase A (AURKA) as a Therapeutic Target in Oncogenesis

AURKA localizes to centrosomes and spindle microtubules, regulating centrosome separation, mitotic entry, and spindle assembly. Its oncogenicity stems from multiple mechanisms:

  • Overexpression and Amplification: The AURKA gene (20q13.2) is amplified in 25–40% of breast, ovarian, and colorectal cancers, leading to protein overexpression. This disrupts the G2/M checkpoint, permitting cells with DNA damage to progress through mitosis. Consequently, cells accumulate CIN and aneuploidy—hallmarks of aggressive tumors [1] [4].
  • Non-Mitotic Functions: AURKA phosphorylates key oncogenic substrates beyond mitosis:
  • SMAD5: Activation induces epithelial-mesenchymal transition (EMT), enhancing metastasis [3].
  • MEK1: Direct phosphorylation activates the MAPK pathway, driving proliferation and resistance to CDK4/6 inhibitors [3].
  • p53: Inactivation impairs DNA damage responses, promoting survival of genomically unstable cells [9].
  • Transcriptional and Post-Translational Regulation: AURKA expression is amplified by transcription factors (FOXM1, β-catenin/TCF4) and stabilized by binding partners (TPX2, Ajuba). TPX2 binding prevents dephosphorylation of Thr288 in AURKA’s activation loop, sustaining kinase activity [4] [6].

Table 1: AURKA Dysregulation in Human Cancers

Cancer TypeFrequency of OverexpressionAssociated Clinical Outcome
Breast Cancer45–55%Reduced overall survival (HR = 2.1)
Non-Hodgkin Lymphoma38%Shorter progression-free survival
Lung Adenocarcinoma31%Increased metastasis risk
Colorectal Cancer42%Chemoresistance

Source: TCGA data integrated from [1] [4]

Rationale for Selective AURKA Inhibition in Cancer Therapy

While pan-Aurora inhibitors (e.g., VX-680) block both AURKA and AURKB, they cause dose-limiting toxicities due to AURKB’s role in cytokinesis. Selective AURKA inhibition offers:

Biochemical Selectivity and Mechanism

MK-8745 (developed by Merck) is an ATP-competitive inhibitor with 200–400-fold selectivity for AURKA over AURKB. Structural analyses reveal that MK-8745 binds the hydrophobic pocket of AURKA’s active site, forming hydrogen bonds with Glu211 and Ala213—residues divergent in AURKB. This binding stabilizes AURKA in an inactive conformation, preventing Thr288 autophosphorylation and TPX2-mediated activation [2] [6].

Table 2: Selectivity Profile of MK-8745 vs. Clinical-Stage AKIs

InhibitorAURKA IC₅₀ (nM)AURKB IC₅₀ (nM)Selectivity Ratio (AURKB/AURKA)
MK-87454.21,050250
Alisertib1.2396330
MK-51086.51,370211
ZM4474391101301.2

Data derived from biochemical kinase assays in [6] [7]

Cellular Efficacy and Biomarker-Driven Response

MK-8745 exerts potent anti-tumor effects through:

  • Mitotic Disruption: At 50–100 nM, MK-8745 induces monopolar spindles and G2/M arrest in non-Hodgkin lymphoma (NHL) cells, followed by tetraploidy and apoptosis [2].
  • TPX2-Dependent Sensitivity: TPX2 expression predicts MK-8745 response. siRNA knockdown of TPX2 sensitizes resistant NHL cells, while overexpression confers resistance. TPX2 stabilizes AURKA and enhances its activity, creating a vulnerability in TPX2-high tumors [2].
  • Combination Synergy:
  • With CDK4/6 inhibitors: MK-8745 reverses acquired palbociclib resistance in ER+ breast cancer PDX models by suppressing AURKA-MEK-ERK signaling [3].
  • With BCL-2 inhibitors: Preclinical data show synergy in acute myeloid leukemia by concurrently targeting mitosis and apoptosis pathways [5].

Clinical Development Rationale

MK-8745 entered Phase I/II trials for NHL and solid tumors based on:

  • Pharmacodynamic Biomarkers: Reduction in phospho-histone H3 (pH3) and AURKA autophosphorylation (pThr288) validates target engagement [2] [6].
  • Tumor-Specific Vulnerability: Cancers with AURKA amplifications, TPX2 overexpression, or CIN phenotypes show heightened sensitivity [1] [4].

Table 3: Key Preclinical Studies of MK-8745

Cancer ModelKey FindingsBiomarker Correlation
NHL cell linesEC₅₀ = 50–75 nM; G2/M arrest → apoptosisTPX2 expression (R² = 0.89)
Breast cancer PDXResensitized abemaciclib; tumor growth inhibition (T/C = 0.3*)pERK1/2 suppression
GlioblastomaSynergy with temozolomide; enhanced DNA damageγH2AX elevation

*T/C: Treated vs. control tumor volume ratio; Data compiled from [2] [3] [9]

Selective AURKA inhibitors like MK-8745 exemplify the shift toward targeting oncogenic drivers within cell cycle machinery. Ongoing studies focus on optimizing therapeutic indices through biomarker-guided patient selection and rational combinations [5] [7].

Properties

Product Name

MK-8745

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone

Molecular Formula

C20H19ClFN5OS

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK-8745; MK 8745; MK8745.

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.